molecular formula C23H21ClN4O B4768491 7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE

7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4768491
M. Wt: 404.9 g/mol
InChI Key: HJMBNDXEIGVKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyrazole-containing molecules, such as:

    Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline core of the target compound.

    Pyrazole: A five-membered heterocyclic compound containing two nitrogen atoms, similar to the pyrazole moiety in the target compound.

Uniqueness

The uniqueness of 7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical properties and potential applications. The presence of both quinoline and pyrazole moieties, along with various substituents, makes this compound versatile and valuable for various scientific and industrial purposes.

Properties

IUPAC Name

7-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-14-20(24)10-9-18-19(23(29)25-12-17-13-26-28(3)15(17)2)11-21(27-22(14)18)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMBNDXEIGVKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=C(N(N=C3)C)C)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE

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